molecular formula C7H9N B14398534 Hepta-3,5-dienenitrile CAS No. 89645-18-1

Hepta-3,5-dienenitrile

Cat. No.: B14398534
CAS No.: 89645-18-1
M. Wt: 107.15 g/mol
InChI Key: KCTNDIPTIYYUSV-UHFFFAOYSA-N
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Description

Hepta-3,5-dienenitrile is an organic compound characterized by the presence of two conjugated double bonds and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-3,5-dienenitrile can be synthesized through various methods, including the free-radical cyclisation of 2-aminoalka-2,5-dienenitriles. This process involves treating the starting material with tributyltin hydride (Bu₃SnH) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . The reaction typically yields a mixture of isomers, which can be separated and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar free-radical cyclisation methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Hepta-3,5-dienenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Primary amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Hepta-3,5-dienenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of hepta-3,5-dienenitrile involves its interaction with various molecular targets and pathways. The compound can undergo free-radical cyclisation, leading to the formation of cyclic structures. These reactions are facilitated by the presence of the nitrile group and the conjugated double bonds, which stabilize the intermediate radicals .

Comparison with Similar Compounds

Similar Compounds

    Penta-1,3-diene: A conjugated diene with similar reactivity but lacking the nitrile group.

    2,5-Heptadiene: Another conjugated diene with different substitution patterns.

    2-(N-methylanilino)hepta-2,5-diene-1,7-dinitrile: A related compound with additional functional groups.

Uniqueness

Hepta-3,5-dienenitrile is unique due to its specific combination of conjugated double bonds and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.

Properties

CAS No.

89645-18-1

Molecular Formula

C7H9N

Molecular Weight

107.15 g/mol

IUPAC Name

hepta-3,5-dienenitrile

InChI

InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2-5H,6H2,1H3

InChI Key

KCTNDIPTIYYUSV-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCC#N

Origin of Product

United States

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